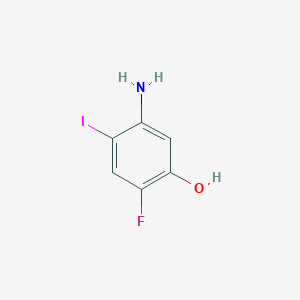
Bis(diphenylphosphanyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diphenylphosphanyl)methanone is an organophosphorus compound with the chemical formula ( \text{CH}_2(\text{PPh}_2)_2 ). It is a white crystalline powder that is used primarily as a ligand in inorganic and organometallic chemistry. This compound is known for its ability to form chelating complexes with metals, making it a valuable tool in various chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphanyl)methanone can be synthesized through the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
The methylene group in this compound is mildly acidic, and the ligand can be oxidized to form corresponding oxides and sulfides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diphenylphosphanyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized to form oxides and sulfides.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium diphenylphosphide, dichloromethane, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include chelated metal complexes, oxidized phosphine derivatives, and substituted phosphine compounds .
Wissenschaftliche Forschungsanwendungen
Bis(diphenylphosphanyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Employed in studies involving metal-ligand interactions and enzyme mimetics.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of bis(diphenylphosphanyl)methanone involves its ability to form stable chelating complexes with metal ions. The compound’s two phosphorus donor atoms can coordinate with metal centers, forming a four-membered ring structure. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but with different reactivity and applications.
Triphenylphosphine: A common ligand with one phosphorus donor atom, used in various catalytic processes.
1,2-Bis(diphenylphosphino)ethane: Another chelating ligand with a different backbone structure, offering different coordination properties.
Uniqueness
Bis(diphenylphosphanyl)methanone is unique due to its specific chelating ability, forming stable four-membered ring complexes with metals. This property makes it particularly valuable in the synthesis of bimetallic complexes and in catalytic applications where stability and reactivity are crucial .
Eigenschaften
Molekularformel |
C25H20OP2 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
bis(diphenylphosphanyl)methanone |
InChI |
InChI=1S/C25H20OP2/c26-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
NPAZDBMSYUOKIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)








![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
